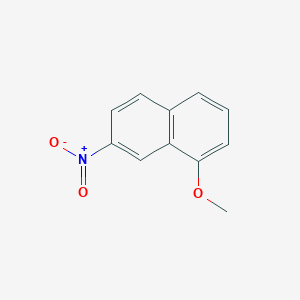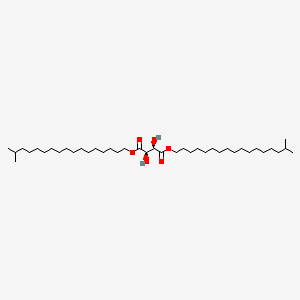
Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate is a chemical compound with a complex structure
Méthodes De Préparation
The preparation of Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate involves several synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The synthesis of this compound often involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: Common reaction conditions include the use of specific solvents, catalysts, and temperature controls to ensure the desired reaction proceeds efficiently.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, followed by purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, where specific functional groups are replaced with others using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Dibenzo(b,f)(1,4)thiazepine, 8-chloro-10,11-dihydro-10-(3-methylaminopropyl)-, dihydrobromide, hydrate can be compared with other similar compounds, such as:
Dibenzo(b,f)(1,4)thiazepine derivatives: These compounds share a similar core structure but may have different functional groups or substituents.
Chlorinated thiazepines: Compounds with similar chlorination patterns and thiazepine rings.
Methylaminopropyl derivatives: Compounds with similar side chains and functional groups.
Propriétés
Numéro CAS |
60816-68-4 |
|---|---|
Formule moléculaire |
C17H21Br2ClN2S |
Poids moléculaire |
480.7 g/mol |
Nom IUPAC |
3-(3-chloro-5,6-dihydrobenzo[b][1,4]benzothiazepin-5-ium-5-yl)propyl-methylazanium;dibromide |
InChI |
InChI=1S/C17H19ClN2S.2BrH/c1-19-9-4-10-20-12-13-5-2-3-6-16(13)21-17-8-7-14(18)11-15(17)20;;/h2-3,5-8,11,19H,4,9-10,12H2,1H3;2*1H |
Clé InChI |
FMHPBLNPHBCSLP-UHFFFAOYSA-N |
SMILES canonique |
C[NH2+]CCC[NH+]1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


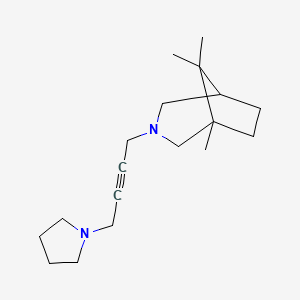
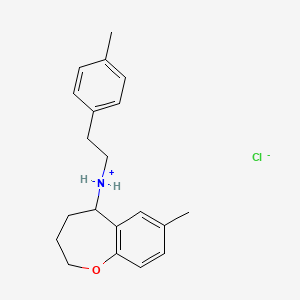
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
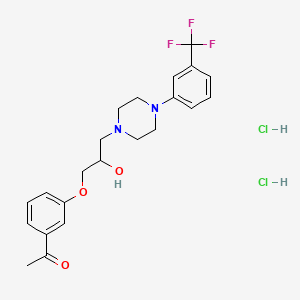

![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)




